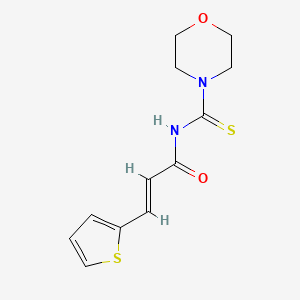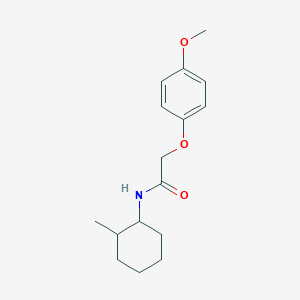![molecular formula C19H30N2O B10882436 2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B10882436.png)
2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine ring, which is further substituted with a 4-methylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-methylbenzylamine and a diketone.
Substitution on the Piperidine Ring: The piperidine ring is then substituted with a morpholine ring. This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks a suitable electrophile, such as a halogenated morpholine derivative.
Final Substitution: The final step involves the introduction of the 2,6-dimethyl groups on the morpholine ring. This can be done through alkylation reactions using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and the use of catalysts to increase reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen or the morpholine oxygen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the nitrogen or oxygen atoms.
Applications De Recherche Scientifique
2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its structural similarity to known bioactive molecules.
Materials Science: It can be used in the synthesis of novel polymers or as a building block for materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies investigating the interaction of morpholine derivatives with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine
- 2,6-Dimethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]morpholine
- 2,6-Dimethyl-4-[1-(4-chlorobenzyl)piperidin-4-yl]morpholine
Uniqueness
What sets 2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine apart from similar compounds is the specific substitution pattern on the benzyl group and the morpholine ring. This unique structure can result in distinct biological activity and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H30N2O |
|---|---|
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
2,6-dimethyl-4-[1-[(4-methylphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C19H30N2O/c1-15-4-6-18(7-5-15)14-20-10-8-19(9-11-20)21-12-16(2)22-17(3)13-21/h4-7,16-17,19H,8-14H2,1-3H3 |
Clé InChI |
GFZFAZDCVHIPOI-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}ethyl)phthalazin-1(2H)-one](/img/structure/B10882358.png)
![2-(biphenyl-4-yloxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10882368.png)
![4-({4-[(4-Nitrobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-nitrobenzoate](/img/structure/B10882371.png)
![N-(4-acetylphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10882373.png)

![3-{[(E)-(4-ethoxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10882380.png)
![N-{4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetamide](/img/structure/B10882381.png)
![Methyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10882389.png)

![ethyl 2-({[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10882396.png)
![2-({[(3,4-Difluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10882401.png)
![1-(3-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10882413.png)
![N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide](/img/structure/B10882416.png)

